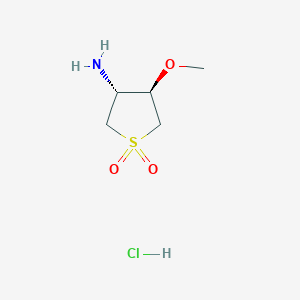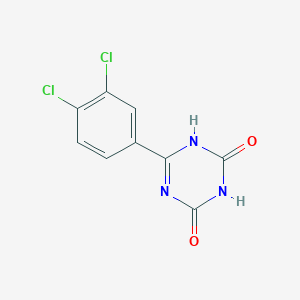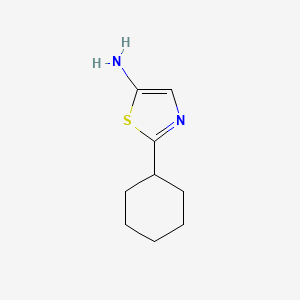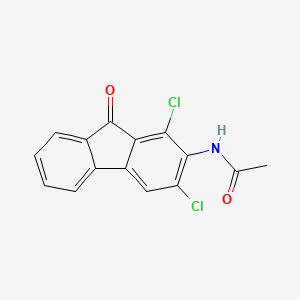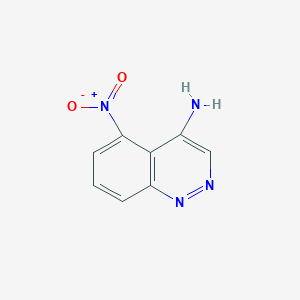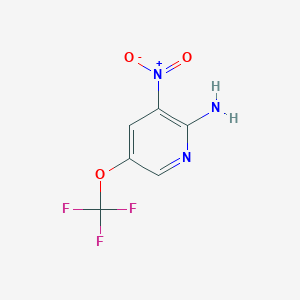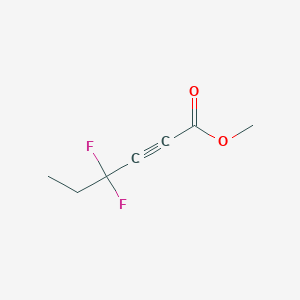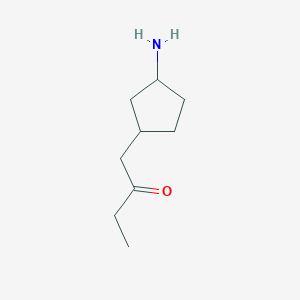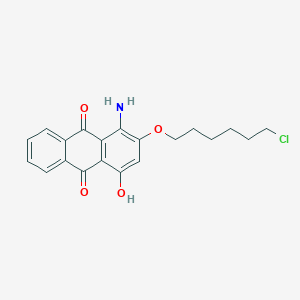
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with amino, hydroxy, and chlorohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene core.
Reduction: Conversion of the nitro group to an amino group.
Hydroxylation: Introduction of a hydroxy group at the desired position.
Alkylation: Attachment of the 6-chlorohexyl group via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The chlorohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative.
Aplicaciones Científicas De Investigación
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the chlorohexyl group can enhance lipophilicity, aiding in membrane penetration.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the chlorohexyl group, making it less lipophilic.
2-((6-Chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, affecting its hydrogen bonding capability.
Uniqueness
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorohexyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to similar compounds.
Propiedades
Número CAS |
28859-66-7 |
|---|---|
Fórmula molecular |
C20H20ClNO4 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
1-amino-2-(6-chlorohexoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
Clave InChI |
SCWNPKQYPKTZBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
